molecular formula C17H20N2O3S B15028071 (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B15028071
M. Wt: 332.4 g/mol
InChI Key: YOARZPZRRJYRFZ-RAXLEYEMSA-N
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Description

(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a sulfanylideneimidazolidinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the imidazolidinone core: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the sulfanylidene group: This can be achieved through the reaction of the imidazolidinone with sulfur-containing reagents.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Methoxy and prop-2-en-1-yloxy group introduction: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxy and prop-2-en-1-yloxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H20N2O3S/c1-4-8-19-16(20)13(18-17(19)23)10-12-6-7-14(22-9-5-2)15(11-12)21-3/h5-7,10-11H,2,4,8-9H2,1,3H3,(H,18,23)/b13-10-

InChI Key

YOARZPZRRJYRFZ-RAXLEYEMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)NC1=S

Origin of Product

United States

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